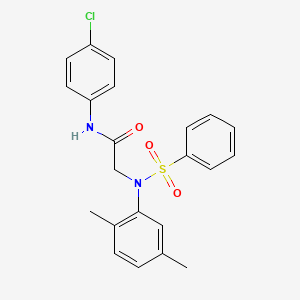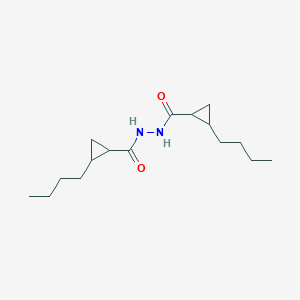![molecular formula C21H17ClN2O2 B6056919 4-chloro-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide](/img/structure/B6056919.png)
4-chloro-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is an organic compound with the molecular formula C21H17ClN2O This compound belongs to the class of hydrazides, which are characterized by the presence of the functional group -CO-NH-NH2 It is a derivative of benzohydrazide, substituted with a 4-chloro group and a 2-(4-phenylphenyl)acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-(4-phenylphenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[2-(4-chlorophenyl)acetyl]benzohydrazide
- 4-chloro-N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide
- 4-chloro-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide
Uniqueness
4-chloro-N’-[2-(4-phenylphenyl)acetyl]benzohydrazide is unique due to the presence of the 2-(4-phenylphenyl)acetyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-12-10-18(11-13-19)21(26)24-23-20(25)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPNFZMWRJEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-[(3-Hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B6056849.png)


![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B6056886.png)

![1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B6056900.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)

